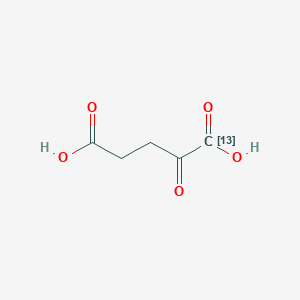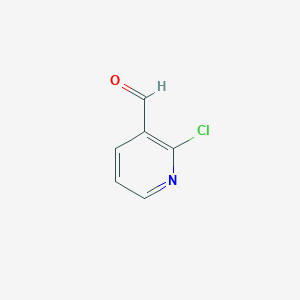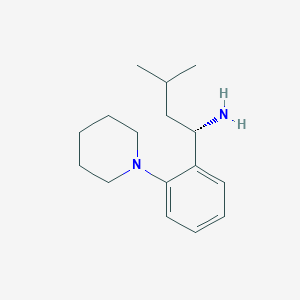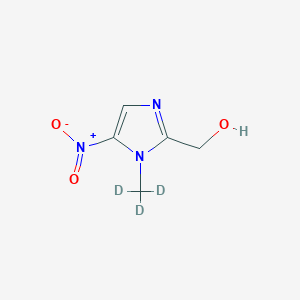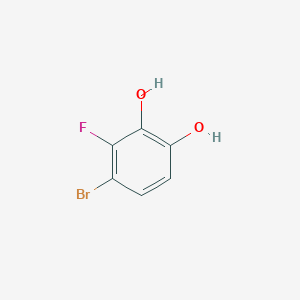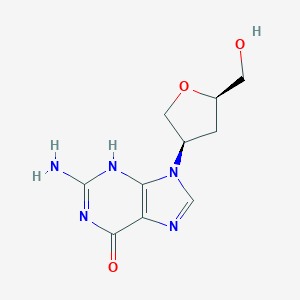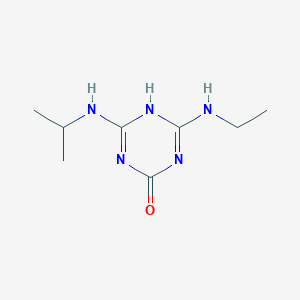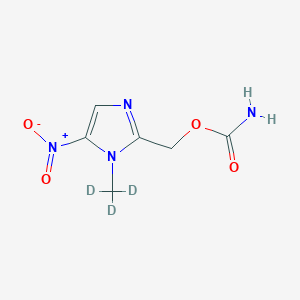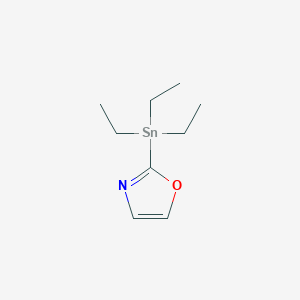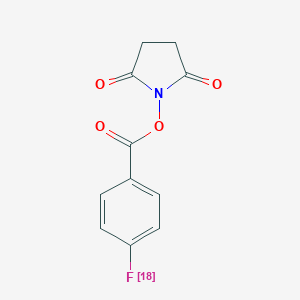![molecular formula C8H11F3N2O B135355 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone CAS No. 143004-11-9](/img/structure/B135355.png)
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone, also known as TFE, is a fluorinated ketone that has gained significant attention in the scientific community due to its unique properties. This compound has shown promising results in various applications, including organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone involves the formation of a stable enamine intermediate, which undergoes electrophilic substitution with various electrophiles. The trifluoromethyl group in 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone is a strong electron-withdrawing group, which enhances the reactivity of the enamine intermediate.
Effets Biochimiques Et Physiologiques
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has been shown to exhibit significant anti-inflammatory and antinociceptive effects in animal models. It has also been shown to have a potent inhibitory effect on the growth of cancer cells. The exact mechanism of these effects is still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has several advantages as a reagent in organic synthesis. It is a stable and easy-to-handle compound that is readily available. It is also an effective reagent for the synthesis of a variety of compounds. However, 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has some limitations, including its high cost and toxicity.
Orientations Futures
There are several future directions for research on 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone. One area of interest is the development of new synthetic methods using 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone as a reagent. Another area of interest is the investigation of the biological activity of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone and its derivatives, with the aim of developing new drugs for the treatment of various diseases. Additionally, the use of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone in material science, such as the synthesis of new polymers and materials, is an area of potential future research.
Méthodes De Synthèse
The synthesis of 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone involves the reaction of 2,2,2-trifluoroacetophenone with (1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptane in the presence of a Lewis acid catalyst. The reaction proceeds through a Mannich-type reaction to yield 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone as the final product.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has been extensively studied for its potential use in organic synthesis. It has been shown to be an effective reagent for the synthesis of a variety of compounds, including chiral α-trifluoromethyl alcohols, α-trifluoromethylamines, and α-trifluoromethyl ketones. 2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has also been used in the synthesis of biologically active compounds, such as anticancer agents and antiviral drugs.
Propriétés
Numéro CAS |
143004-11-9 |
|---|---|
Nom du produit |
2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
Formule moléculaire |
C8H11F3N2O |
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
InChI |
InChI=1S/C8H11F3N2O/c1-4-6-2-5(12-4)3-13(6)7(14)8(9,10)11/h4-6,12H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
Clé InChI |
DSJDIHSPTSRGAQ-KVQBGUIXSA-N |
SMILES isomérique |
C[C@H]1[C@H]2C[C@@H](N1)CN2C(=O)C(F)(F)F |
SMILES |
CC1C2CC(N1)CN2C(=O)C(F)(F)F |
SMILES canonique |
CC1C2CC(N1)CN2C(=O)C(F)(F)F |
Synonymes |
2,5-Diazabicyclo[2.2.1]heptane, 6-methyl-2-(trifluoroacetyl)-, (1R-exo)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




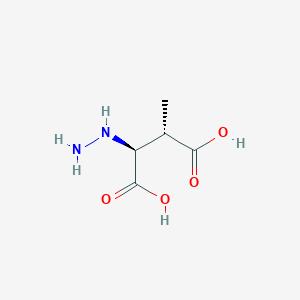
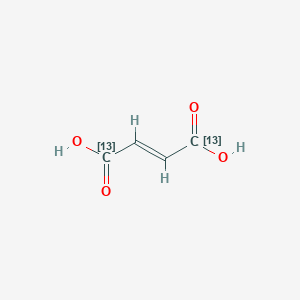
![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)
